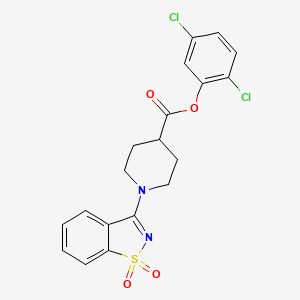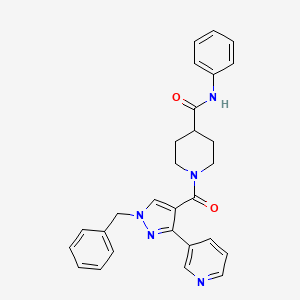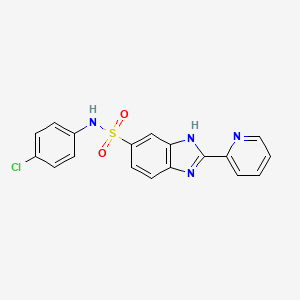![molecular formula C11H11ClN4O2 B7453724 N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine](/img/structure/B7453724.png)
N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitroimidazole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine has been extensively investigated. It has been found that this compound generates ROS that induce DNA damage and apoptosis in cancer cells. The ROS generation is thought to be mediated by the activation of the mitochondrial pathway. The compound has also been found to inhibit the activity of certain enzymes involved in DNA repair, further contributing to its antitumor activity.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its antitumor activity, it has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. The compound has also been found to modulate the activity of certain enzymes involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and yield. It exhibits potent antitumor and antimicrobial activity, making it a valuable tool for studying these processes. However, the compound has some limitations as well. It can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine. One area of research is to investigate its potential as a therapeutic agent for cancer and infectious diseases. Another area of research is to explore its mechanism of action in more detail, with the aim of identifying new targets for drug development. Finally, there is scope for developing new synthetic methods for the compound, with the aim of improving its potency and reducing its toxicity.
Métodos De Síntesis
The synthesis of N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine has been described in the literature. One of the commonly used methods involves the reaction of 2-chlorobenzyl chloride with 3-methyl-5-nitroimidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ammonia to yield the desired product. The synthesis method has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer biology. It has been found that this compound exhibits potent antitumor activity against a range of cancer cell lines. The mechanism of action of this compound is thought to involve the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-15-7-14-11(16(17)18)10(15)13-6-8-4-2-3-5-9(8)12/h2-5,7,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLESQXSKBNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1NCC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-phenyl-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide](/img/structure/B7453651.png)

![(3E)-6-chloro-3-[[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B7453670.png)
![N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7453685.png)

![N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B7453694.png)
![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-benzylimidazolidine-2,4-dione](/img/structure/B7453695.png)
![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7453707.png)

![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B7453718.png)
![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7453725.png)
![[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone](/img/structure/B7453731.png)
![2-[[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole](/img/structure/B7453735.png)
![2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B7453745.png)
